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Compound of Interest

2-lodo-5-methylbenzenesulfonic
Compound Name: d
aci

Cat. No.: B171916

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-lodo-5-
methylbenzenesulfonic acid (CAS RN: 139778-27-1), a key intermediate in pharmaceutical
synthesis. Due to the limited availability of direct experimental spectra for this specific
compound, this document presents a combination of predicted data for Nuclear Magnetic
Resonance (NMR) spectroscopy, and experimental data for a closely related analogue, 2-lodo-
5-methylbenzoic acid, for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). These data
points are crucial for the structural elucidation and quality control of this important chemical

entity.

Predicted *H and **C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for
determining the structure of organic molecules. The following tables summarize the predicted
chemical shifts for the protons (*H) and carbon atoms (13C) of 2-lodo-5-
methylbenzenesulfonic acid. These predictions are based on established principles of NMR
spectroscopy and analysis of similar molecular structures.

Table 1: Predicted *H NMR Spectral Data for 2-lodo-5-methylbenzenesulfonic acid
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~8.0 d 1H Aromatic H
~7.5 dd 1H Aromatic H
~7.2 d 1H Aromatic H
~2.4 S 3H -CHs
~11-13 brs 1H -SOsH

d: doublet, dd: doublet of doublets, s: singlet, br s: broad singlet

Table 2: Predicted 3C NMR Spectral Data for 2-lodo-5-methylbenzenesulfonic acid

Chemical Shift (ppm) Assignment
~145 Aromatic C-S
~142 Aromatic C-I
~140 Aromatic C-CHs
~135 Aromatic C-H
~132 Aromatic C-H
~128 Aromatic C-H
~21 -CHs

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which

causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the

functional groups present in the molecule. The following data is for the analogous compound,

2-lodo-5-methylbenzoic acid, and is expected to show similar characteristic peaks for the

aromatic and methyl groups, with the key difference being the sulfonic acid group instead of a

carboxylic acid group. The characteristic S=O stretching vibrations for a sulfonic acid typically
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appear in the regions of 1350-1470 cm~ (asymmetric) and 1140-1180 cm~* (symmetric). The
broad O-H stretch of the sulfonic acid is expected between 2800-3200 cm~1.[1]

Table 3: IR Spectral Data for 2-lodo-5-methylbenzoic acid

Wavenumber (cm~?) Intensity Assignment

~3000 Strong, Broad O-H Stretch (Carboxylic Acid)
~2920 Medium C-H Stretch (Aromatic)

~1700 Strong C=0 Stretch (Carboxylic Acid)
~1600, ~1470 Medium C=C Stretch (Aromatic)
~1300 Medium C-O Stretch / O-H Bend

~820 Strong C-H Bend (Aromatic)

Data obtained from the NIST WebBook for 2-lodo-5-methylbenzoic acid.[2]

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the
ions based on their mass-to-charge ratio. It provides information about the molecular weight
and elemental composition of a compound. The following data is for the analogous compound,
2-lodo-5-methylbenzoic acid. The molecular ion peak for 2-lodo-5-methylbenzenesulfonic
acid is expected at m/z 298 (for the most common isotopes).

Table 4: Mass Spectrometry Data for 2-lodo-5-methylbenzoic acid
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miz Relative Intensity (%) Assighment

262 100 [M]* (Molecular lon)
245 40 [M-OH]*

217 25 [M-COOH]*

117 30 [M-l-COJ*

91 50 [C7H7]*

Data obtained from the NIST WebBook for 2-lodo-5-methylbenzoic acid.[2]

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of solid aromatic sulfonic acids involves the

following steps:

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., DMSO-ds, D20). The choice of solvent is critical to ensure sample solubility
and to avoid interfering signals.

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz
or higher). Standard acquisition parameters are used for both *H and 3C NMR.

Data Acquisition: For *H NMR, a sufficient number of scans are acquired to obtain a good
signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the
lower natural abundance of the 13C isotope.

Data Processing: The raw data is processed using Fourier transformation, followed by phase
and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like 2-lodo-5-methylbenzenesulfonic acid, the Attenuated Total
Reflectance (ATR) or KBr pellet methods are commonly used.[3][4][5]
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o ATR-FTIR: A small amount of the solid sample is placed directly onto the ATR crystal.
Pressure is applied to ensure good contact. The IR spectrum is then recorded.[5]

o KBr Pellet: A small amount of the sample (1-2 mg) is ground with anhydrous potassium
bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for
analysis.[5]

Mass Spectrometry (MS)

For organic sulfonated compounds, Electrospray lonization (ESI) is a common and effective
ionization technique.[6][7]

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile/water
mixture) at a low concentration (e.g., 1-10 pg/mL).

« Infusion: The sample solution is introduced into the mass spectrometer's ion source via
direct infusion or through a liquid chromatography (LC) system.

 lonization: ESI is used to generate ions in the gas phase. This can be done in either positive
or negative ion mode, though negative mode is often preferred for sulfonic acids.

e Mass Analysis: The ions are then separated based on their mass-to-charge ratio by the mass
analyzer (e.g., quadrupole, time-of-flight).

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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